molecular formula C11H9NO3 B1265990 Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 39497-01-3

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B1265990
CAS No.: 39497-01-3
M. Wt: 203.19 g/mol
InChI Key: VVZNRIXRLYHAKG-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate, through its derivatives, has shown promising results in anticancer activity. One study synthesized new derivatives of this compound and tested their effects against the breast cancer MCF-7 cell line. The study found that certain compounds demonstrated strong anticancer activity, highlighting the potential of this compound in cancer treatment research (Gaber et al., 2021).

Synthetic and Structural Studies

Several studies have focused on the synthesis and structural analysis of derivatives of this compound. This includes investigations into the properties of these compounds, as well as their potential applications in various fields. For instance, a study delved into the alkaline hydrolysis of related esters and the formation of specific derivatives, providing insights into their chemical behavior and properties (Ukrainets et al., 2006).

Antihypoxic and Antioxidant Properties

Research has also explored the antihypoxic and potential antioxidant properties of derivatives of this compound. In one study, derivatives were synthesized and evaluated for their antihypoxic effects, showing high efficacy in some compounds. This suggests the possible use of these derivatives in developing treatments for conditions related to oxygen deprivation (Ukrainets et al., 2014).

Potential Diuretic Applications

Research on the diuretic properties of derivatives of this compound has been conducted. One study synthesized a series of compounds and investigated their effects on kidney function, with the aim of establishing a relationship between structure and diuretic activity (Ukrainets et al., 2008).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been carried out on derivatives of this compound. These studies aim to understand the interactions of these compounds at the molecular level, which is crucial for designing drugs and understanding their mechanisms of action. For example, a study focused on the synthesis and structural elucidation of derivatives, including molecular docking simulations to assess potential biological activities (Hayani et al., 2021).

Safety and Hazards

The safety information available indicates that “Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a type of organic compound that belongs to the quinoline family , suggesting that they may interact with a variety of biological targets.

Mode of Action

. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

. These could include pathways related to cell signaling, metabolism, and other cellular processes.

Pharmacokinetics

. These properties suggest that the compound could have good bioavailability.

Result of Action

, it is plausible that this compound could have significant effects at the molecular and cellular levels, potentially influencing cell signaling, gene expression, and other cellular processes.

Biochemical Analysis

Biochemical Properties

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cholinesterases, enzymes that catalyze the hydrolysis of acetylcholine into choline and acetic acid . This interaction is crucial for the restoration of postsynaptic neuron function after impulse discontinuity from the presynaptic nerve. Additionally, this compound has been studied for its inhibitory activity against certain enzymes, making it a potential candidate for drug development .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of cholinesterases, inhibiting their activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and their impact on cellular function need further investigation. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of biochemical pathways . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound may lead to excessive inhibition of cholinesterases, resulting in an accumulation of acetylcholine and potential neurotoxicity . Therefore, careful dosage optimization is necessary to balance its therapeutic and toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydrolysis to form its corresponding acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid This metabolic transformation can influence the compound’s activity and its effects on metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical studies.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and proteins involved in various biochemical pathways

Properties

IUPAC Name

methyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNRIXRLYHAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192636
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84906-82-1, 39497-01-3
Record name 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84906-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a heavy-walled PYREX tube was placed 2-iodoaniline (2.84 g, 13 mmol), dimethylmaleate (2.44 g, 17 mmol), triethylamine (1.4 mL, 10 mmol), palladium diacetate (31 mg, 0.14 mmol) and 6 mL acetonitrile. The tube was flushed with nitrogen and sealed. The sealed tube was heated at 100° for 3.5 h then cooled to r.t. The tube was opened and the resulting solids filtered and washed with acetonitrile. The solids were dissolved in chloroform and the solvent removed under vacuum to provide a solid.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
31 mg
Type
catalyst
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do substituents on the quinoline ring system influence the crystal packing of these compounds?

A1: The research on "Ethyl 1-methyl-2-oxo-1,2-di­hydro­quinoline-4-carboxyl­ate" [] reveals that the molecule exhibits an intramolecular C—H⋯O hydrogen bond, contributing to its planar conformation. In the crystal lattice, weak C—H⋯O hydrogen bonds link molecules into chains, while π–π interactions between pyridine and benzene rings lead to layered packing.

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